3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide
Overview
Description
Scientific Research Applications
Synthesis and Building Block Applications
Discovery and Development of Therapeutics : A derivative, BAF312 (Siponimod), was discovered as a potent and selective S1P1 receptor modulator, showcasing the compound's potential in therapeutic development (Pan et al., 2013).
Building Blocks for Diverse Chemical Structures : The compound serves as a versatile building block for synthesizing a variety of functionalized aziridines, azetidines, and benzo-fused heterocycles, demonstrating its adaptability in synthetic chemistry (Kenis et al., 2013).
Azetidine-based Synthesis : The synthesis of protected 3-haloazetidines, widely used in medicinal chemistry, utilizes similar compounds as intermediates, underlining their importance in constructing complex molecules (Ji et al., 2018).
Derivative Synthesis and Applications
Synthesis of Azetidine Derivatives : The creation of 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones from similar compounds demonstrates the compound's role in producing new azetidine derivatives with potential applications in drug discovery (Dao Thi et al., 2018).
Antioxidant and Antimicrobial Agents : Novel Schiff bases and azetidines derived from phenyl urea derivatives show antioxidant and antimicrobial activities, highlighting the compound's potential in creating bioactive molecules (Nagavolu et al., 2017).
Properties
IUPAC Name |
3-ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N3O/c1-2-14-6(7(8,9)10)3-13(4-6)5(11)12/h2-4H2,1H3,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWCEGSOUHCGAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CN(C1)C(=N)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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